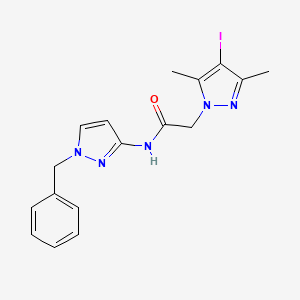![molecular formula C23H31N3O2S B6059341 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels found in immune cells, and are involved in the regulation of inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking this receptor, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide reduces inflammation and immune responses, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and immune responses in various animal models of disease. It has also been shown to reduce pain behaviors and improve quality of life in animal models of chronic pain. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its selectivity for the P2X7 receptor, which allows for more specific targeting of this receptor compared to other P2X receptor antagonists. However, one limitation of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its relatively low potency, which may require higher doses for therapeutic effects.
Orientations Futures
There are several potential future directions for research on N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. Another direction is to develop more potent analogs of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide and its effects on immune cells and inflammation.
Méthodes De Synthèse
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide involves several steps, starting with the reaction of 1-adamantylamine with 3-chloro-1H-pyrazole to form 1-(1-adamantyl)-1H-pyrazole-3-amine. This intermediate is then reacted with 4-butylbenzenesulfonyl chloride to form the final product, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. In animal models of chronic pain, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce pain behaviors and improve quality of life. In inflammatory bowel disease, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and improve intestinal function. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-2-3-4-17-5-7-21(8-6-17)29(27,28)25-22-9-10-26(24-22)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,2-4,11-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXPVDHWCNLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Adamantan-1-YL)-1H-pyrazol-3-YL]-4-butylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)

![1-[(5-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6059292.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)
![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)

![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)